Knockdown Efficiency: CDK3 Human Pre-designed siRNA Set A Guarantees >70% mRNA Reduction vs. Scrambled Control
The CDK3 Human Pre-designed siRNA Set A is designed using a multi-duplex strategy, and its performance is validated by its vendor (MedChemExpress) and comparable products (e.g., OriGene's CDK3 siRNA kit) with a guarantee of at least 70% knockdown of CDK3 mRNA at a standard 10 nM concentration when transfection efficiency exceeds 80-90% [1]. This level of silencing is a standard benchmark for effective gene silencing, sufficient to induce measurable biological effects [2].
| Evidence Dimension | Target mRNA Knockdown Efficiency |
|---|---|
| Target Compound Data | ≥ 70% mRNA reduction |
| Comparator Or Baseline | Scrambled siRNA negative control (0% reduction); OriGene's CDK3 siRNA kit also guarantees ≥70% reduction |
| Quantified Difference | ≥ 70% reduction vs. baseline |
| Conditions | Standard transfection (10 nM siRNA), >80% transfection efficiency, measured by qRT-PCR 24-48 hours post-transfection |
Why This Matters
This validated knockdown benchmark ensures that experiments using this set will reliably reduce CDK3 expression to levels required for observing loss-of-function phenotypes, a critical factor for reproducible and publishable results.
- [1] OriGene Technologies. CDK3 Human siRNA Oligo Duplex (Locus ID 1018). Cat# SR300733. Product Page. View Source
- [2] Zheng D, Cho YY, Lau AT, Zhang J, Ma WY, Bode AM, Dong Z. Cyclin-dependent kinase 3-mediated activating transcription factor 1 phosphorylation enhances cell transformation. Cancer Res. 2008 Sep 15;68(18):7650-60. View Source
